molecular formula C3H6ClN3S B566833 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride CAS No. 1211503-80-8

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride

Cat. No.: B566833
CAS No.: 1211503-80-8
M. Wt: 151.612
InChI Key: GFGNCNSKFSGGCA-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is an organic compound with the molecular formula C3H6ClN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific compounds it helps synthesize.

Action Environment

It is known that it is soluble in water and slightly soluble in alcohol and ether , which could influence its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride typically involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. One common method involves dissolving 3-methyl-1,2,4-thiadiazol-5-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, and the resulting product is isolated by filtration or crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other thiadiazole derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGNCNSKFSGGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743545
Record name 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211503-80-8
Record name 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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